molecular formula C7H10F3NO3 B6316547 N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) CAS No. 96563-55-2

N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)

Cat. No. B6316547
CAS RN: 96563-55-2
M. Wt: 213.15 g/mol
InChI Key: RGVWXZQVQWBUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a building block for synthesizing a wide range of compounds, such as peptides, proteins, and other biomolecules. Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Mechanism of Action

Ac-DL-Val(4,4,4-triF)-OH has been found to act as a competitive inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It has been found to have a high affinity for certain enzymes, such as tyrosine kinase, and has been used in the study of enzyme inhibition.
Biochemical and Physiological Effects
Ac-DL-Val(4,4,4-triF)-OH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as tyrosine kinase. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, it has been found to have antioxidant and free radical scavenging activity.

Advantages and Limitations for Lab Experiments

Ac-DL-Val(4,4,4-triF)-OH has a number of advantages and limitations for use in lab experiments. One of the major advantages of using Ac-DL-Val(4,4,4-triF)-OH is that it is a synthetic compound and is relatively easy to synthesize. This makes it an ideal building block for synthesizing a wide range of compounds. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, Ac-DL-Val(4,4,4-triF)-OH is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

For research include the development of new methods for synthesizing Ac-DL-Val(4,4,4-triF)-OH, the development of new applications for Ac-DL-Val(4,4,4-triF)-OH, and the development of new methods for studying the biochemical and physiological effects of Ac-DL-Val(4,4,4-triF)-OH. In addition, future research could focus on the development of new methods for studying the mechanism of action of Ac-DL-Val(4,4,4-triF)-OH and the development of new methods for using Ac-DL-Val(4,4,4-triF)-OH in drug design and drug metabolism studies.

Synthesis Methods

Ac-DL-Val(4,4,4-triF)-OH can be synthesized from a variety of starting materials, such as 4-fluoro-DL-valine, trifluoroacetic acid, and acetic anhydride. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction can be carried out in the presence of an inert gas, such as nitrogen or argon, to prevent the formation of unwanted byproducts. The resulting product is a white crystalline solid.

Scientific Research Applications

Ac-DL-Val(4,4,4-triF)-OH has been used in a variety of scientific research applications. It has been used as a building block for synthesizing peptides, proteins, and other biomolecules. It has also been used as a substrate for enzyme assays and as a reagent for chemical reactions. It has been used in the study of enzyme kinetics and the study of enzyme inhibition. It has also been used in the study of drug metabolism and the design of new drugs.

properties

IUPAC Name

2-acetamido-4,4,4-trifluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3(7(8,9)10)5(6(13)14)11-4(2)12/h3,5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWXZQVQWBUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-4,4,4-trifluoro-DL-valine (Ac-DL-Val(4,4,4-triF)-OH)

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